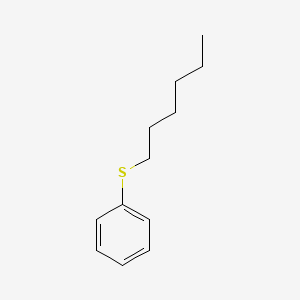

(Hexylsulfanyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

943-78-2 |

|---|---|

Molecular Formula |

C12H18S |

Molecular Weight |

194.34 g/mol |

IUPAC Name |

hexylsulfanylbenzene |

InChI |

InChI=1S/C12H18S/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 |

InChI Key |

DOHLZBMKORLTKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCSC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (Hexylsulfanyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (hexylsulfanyl)benzene, a valuable intermediate in various fields of chemical research and development. This document details the core synthetic protocols, presents quantitative data in a structured format, and offers visualizations of the underlying reaction mechanisms and experimental workflows.

Introduction

This compound, also known as phenyl hexyl sulfide, is an aromatic thioether. The synthesis of aryl thioethers is a fundamental transformation in organic chemistry, with applications in pharmaceuticals, materials science, and agrochemicals. The most direct and common method for the preparation of this compound is the S-alkylation of thiophenol with a suitable hexyl electrophile, typically a hexyl halide. This reaction proceeds via a nucleophilic substitution mechanism.

Core Synthesis Protocol: S-Alkylation of Thiophenol

The primary method for synthesizing this compound is the nucleophilic substitution reaction between a thiophenolate salt and a 1-haloalkane. The thiophenolate is typically generated in situ by treating thiophenol with a base.

Reaction Principle

The synthesis is based on the Williamson ether synthesis principle, adapted for thioethers. Thiophenol is first deprotonated by a base to form the more nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of a hexyl halide (e.g., 1-bromohexane) in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming the C-S bond of the desired thioether.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Thiophenol

-

1-Bromohexane

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethanol or Dimethylformamide (DMF)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) (optional, for two-phase systems)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Procedure:

-

Base and Thiophenol Addition: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the base (e.g., 1.1 equivalents of NaOH) in a suitable solvent (e.g., ethanol).

-

Thiophenolate Formation: To the stirred solution, add thiophenol (1.0 equivalent) dropwise at room temperature. The formation of the sodium thiophenolate may result in a color change or the formation of a precipitate.

-

Alkyl Halide Addition: Add 1-bromohexane (1.05 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for a specified period (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has formed, remove it by filtration. The solvent is then removed under reduced pressure.

-

Extraction: The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water and brine to remove any remaining inorganic salts.

-

Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography to obtain the final product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via S-alkylation.

| Parameter | Value | Reference |

| Thiophenol (equivalents) | 1.0 | General Protocol |

| 1-Bromohexane (equivalents) | 1.05 - 1.2 | General Protocol |

| Base | NaOH, K₂CO₃ | General Protocol |

| Solvent | Ethanol, DMF | General Protocol |

| Reaction Temperature | Reflux | General Protocol |

| Reaction Time | 2 - 6 hours | General Protocol |

| Yield | >90% (Typical) | General Protocol |

Alternative Synthesis Protocols

While direct S-alkylation is the most common method, other protocols can be employed for the synthesis of this compound, particularly in more complex molecular scaffolds or when seeking milder reaction conditions.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases, such as an aqueous solution of the thiophenolate and an organic solution of the alkyl halide.[1][2]

Protocol:

-

A mixture of thiophenol in an organic solvent (e.g., toluene or dichloromethane) and an aqueous solution of a base (e.g., NaOH) is prepared.

-

A catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) is added.

-

1-Bromohexane is added, and the biphasic mixture is stirred vigorously at room temperature or with gentle heating.

-

Work-up is similar to the standard protocol, involving separation of the organic layer, washing, drying, and solvent evaporation.

Advantages:

-

Milder reaction conditions.

-

Avoids the need for anhydrous solvents.

-

Can lead to higher yields and cleaner reactions.

C-S Cross-Coupling Reactions

Modern cross-coupling methodologies, while more complex than S-alkylation, offer alternative routes to aryl thioethers. These methods are particularly useful for constructing more complex molecules where the direct S-alkylation might not be feasible.

-

Copper-Catalyzed C-S Coupling: This can be achieved by reacting an aryl halide (e.g., iodobenzene) with a hexanethiol in the presence of a copper catalyst and a base.

-

Palladium-Catalyzed C-S Coupling: Palladium catalysts with suitable phosphine ligands can effectively couple aryl halides or triflates with thiols.

These methods are generally employed for more specialized applications and are beyond the scope of a standard preparation of this compound.

Visualizations

Signaling Pathway: SN2 Reaction Mechanism

The synthesis of this compound via S-alkylation of thiophenol proceeds through a classic SN2 mechanism. The key steps are the deprotonation of thiophenol to form the thiophenolate nucleophile, followed by the backside attack of the thiophenolate on the 1-bromohexane, leading to the formation of the thioether and bromide as the leaving group.

Caption: SN2 reaction mechanism for this compound synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a robust and well-established process, primarily achieved through the S-alkylation of thiophenol. This technical guide has provided a detailed protocol, quantitative data, and visualizations to aid researchers, scientists, and drug development professionals in the practical application of this important synthetic transformation. The choice of specific reagents and conditions can be adapted based on the scale of the reaction and the desired purity of the final product. For more complex applications, alternative methods such as phase-transfer catalysis or metal-catalyzed cross-coupling reactions offer valuable synthetic options.

References

Physicochemical Properties of (Hexylsulfanyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of (Hexylsulfanyl)benzene. Due to the limited availability of published experimental data for this specific compound, this document outlines the standard methodologies for determining these properties and presents data for structurally related compounds to offer a comparative context.

Quantitative Physicochemical Data

| Property | Benzene | Hexylbenzene | This compound |

| Molecular Formula | C₆H₆ | C₁₂H₁₈ | C₁₂H₁₈S |

| Molecular Weight ( g/mol ) | 78.11 | 162.27[1] | 194.34 |

| Boiling Point (°C) | 80.1[2][3] | 226[4] | Data not available |

| Melting Point (°C) | 5.5[5][6] | -61[4] | Data not available |

| Density (g/mL) | 0.876 at 20°C[5] | 0.861 at 20°C | Data not available |

| Refractive Index (n²⁰/D) | 1.5011 at 20°C[5] | 1.487 at 20°C | Data not available |

| Solubility in Water | 1.79 g/L at 25°C[5] | Insoluble | Presumed to be insoluble |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental procedures for determining the boiling point, density, and refractive index of liquid organic compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.[8]

Methodology: Thiele Tube Method [8]

-

Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed into a small test tube.[9][10] A capillary tube, sealed at one end, is then placed into the test tube with the open end submerged in the liquid.[11]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[8]

-

Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.[8][11]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.[11]

-

Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10][11]

Determination of Density

The density of a liquid is its mass per unit volume.[12] It is a fundamental physical property that can be readily determined using a pycnometer or by direct mass and volume measurements.

Methodology: Mass and Volume Measurement [13][14]

-

Mass of Empty Container: The mass of a clean, dry beaker or graduated cylinder is accurately measured using an analytical balance.[13][14]

-

Volume and Mass of Liquid: A known volume of the liquid sample is carefully transferred into the pre-weighed container. The combined mass of the container and the liquid is then measured.[13][14]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[12]

-

Temperature Control: Since density is temperature-dependent, the temperature of the liquid should be recorded at the time of measurement.[12] For high precision, measurements can be performed in a temperature-controlled water bath.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and is temperature and wavelength dependent.

Methodology: Abbe Refractometer

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the surface of the prism.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be noted, as the refractive index varies with temperature.

Logical Workflow for Synthesis

While a specific, detailed synthesis protocol for this compound was not found, a general and environmentally benign method for the synthesis of related 2,3-disubstituted benzo[b]thiophenes involves an electrophilic cyclization.[15] A logical workflow for the synthesis of an aryl hexyl sulfide, a key intermediate, can be conceptualized as follows.

Caption: General workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is no information available in the public domain regarding the signaling pathways or specific biological activities of this compound. Research into the biological effects of this compound would be a novel area of investigation.

References

- 1. Hexylbenzene | C12H18 | CID 14109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]

- 3. quora.com [quora.com]

- 4. Benzene, hexyl- [webbook.nist.gov]

- 5. Benzene | C6H6 | CID 241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BENZENE — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. scribd.com [scribd.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. uoanbar.edu.iq [uoanbar.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Research Portal [ircommons.uwf.edu]

Structural Analysis of (Hexylsulfanyl)benzene: A Technical Guide

Abstract

This technical guide provides a comprehensive structural analysis of (Hexylsulfanyl)benzene, also known as phenyl hexyl sulfide. The document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the molecule's structural characteristics, spectroscopic properties, and a reliable synthesis protocol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and computational predictions to provide a thorough profile. All quantitative data is summarized in structured tables, and key experimental methodologies are described in detail. Visualizations of the molecular structure and a representative experimental workflow are provided using the Graphviz DOT language.

Introduction

This compound is an organic thioether consisting of a benzene ring bonded to a hexyl group through a sulfur atom. Aryl alkyl sulfides are a class of compounds with significant applications in organic synthesis, materials science, and medicinal chemistry. Understanding the structural and electronic properties of these molecules is crucial for their application in these fields. This guide presents a detailed analysis of the structural features of this compound, including its molecular geometry, spectroscopic signatures, and mass spectrometric fragmentation patterns.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₁₈S |

| Molecular Weight | 194.34 g/mol |

| CAS Number | 943-78-2 |

| Appearance | Expected to be a colorless liquid |

| Density (Predicted) | 0.959 g/mL |

| Refractive Index (Predicted) | 1.534 |

Crystallographic Analysis

As of the date of this publication, no experimental crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD). However, analysis of crystal structures of related simple aryl alkyl sulfides provides insight into the expected molecular geometry. The C-S-C bond angle in aryl alkyl sulfides is typically around 103-109°. The benzene ring is planar, and the hexyl chain is expected to adopt a low-energy, extended conformation in the solid state. The orientation of the hexyl chain relative to the phenyl group will be influenced by crystal packing forces.

Caption: 2D structure of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These predictions are based on established increments for substituted benzenes and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' (ortho) | 7.35 - 7.45 | Multiplet | 2H |

| H-3', H-4', H-5' (meta, para) | 7.15 - 7.30 | Multiplet | 3H |

| -S-CH ₂- (H-1) | 2.90 - 3.00 | Triplet | 2H |

| -CH₂- (H-2) | 1.60 - 1.70 | Quintet | 2H |

| -CH₂- (H-3, H-4) | 1.35 - 1.50 | Multiplet | 4H |

| -CH₂- (H-5) | 1.25 - 1.35 | Sextet | 2H |

| -CH ₃ (H-6) | 0.85 - 0.95 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' (ipso) | 137 - 139 |

| C-2', C-6' (ortho) | 129 - 131 |

| C-4' (para) | 128 - 130 |

| C-3', C-5' (meta) | 125 - 127 |

| -S-C H₂- (C-1) | 33 - 35 |

| -CH₂- (C-2) | 31 - 33 |

| -CH₂- (C-4) | 28 - 30 |

| -CH₂- (C-3) | 27 - 29 |

| -CH₂- (C-5) | 22 - 24 |

| -C H₃ (C-6) | 13 - 15 |

Infrared (IR) Spectroscopy

The predicted characteristic infrared absorption bands for this compound are listed in the table below.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3100 | Aromatic C-H stretch | Medium |

| 2850 - 2960 | Aliphatic C-H stretch | Strong |

| 1580, 1480, 1440 | Aromatic C=C ring stretch | Medium |

| 730 - 770, 690 - 710 | Aromatic C-H out-of-plane bend | Strong |

| 650 - 700 | C-S stretch | Weak |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 194. The fragmentation pattern will be dominated by cleavage of the C-S bonds and fragmentation of the hexyl chain.

Table 4: Predicted Major Mass Spectral Fragments

| m/z | Proposed Fragment Ion |

| 194 | [C₁₂H₁₈S]⁺ (Molecular Ion) |

| 109 | [C₆H₅S]⁺ (Thiophenoxy cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 85 | [C₆H₁₃]⁺ (Hexyl cation) |

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of aryl alkyl sulfides is the Williamson ether synthesis adapted for thioethers. This involves the reaction of a thiolate with an alkyl halide.

Reaction: C₆H₅SH + C₆H₁₃Br + NaOH → C₆H₅SC₆H₁₃ + NaBr + H₂O

Materials:

-

Thiophenol (1.0 eq)

-

1-Bromohexane (1.05 eq)

-

Sodium hydroxide (1.1 eq)

-

Ethanol (solvent)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol with stirring.

-

To this solution, add thiophenol dropwise at room temperature. The formation of sodium thiophenolate will occur.

-

After the addition is complete, add 1-bromohexane dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add deionized water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Data of (Hexylsulfanyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Hexylsulfanyl)benzene, also known as phenyl hexyl sulfide. Due to the limited availability of a complete, verified dataset for this specific compound in publicly accessible databases, this guide presents a compilation of reference data from structurally similar compounds. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to aid researchers in their analytical workflows.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on data available for analogous compounds. These values should be considered as reference points for the analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (Reference Compounds)

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Benzyl Phenyl Sulfide | CDCl₃ | 7.20-7.40 | m | - | Aromatic Protons |

| 4.15 | s | - | CH₂ | ||

| Ethyl Phenyl Sulfide | CDCl₃ | 7.15-7.35 | m | - | Aromatic Protons |

| 2.90 | q | 7.4 | CH₂ | ||

| 1.25 | t | 7.4 | CH₃ |

Data compiled from publicly available spectral databases for analogous compounds.

Table 2: ¹³C NMR Spectroscopic Data (Reference Compounds)

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| Benzyl Phenyl Sulfide | CDCl₃ | 137.9, 130.2, 129.1, 127.2 | Aromatic Carbons |

| 38.7 | CH₂ | ||

| Cyclohexyl Phenyl Sulfide | - | 136.4, 131.2, 128.9, 125.7 | Aromatic Carbons |

| 48.4, 33.5, 26.1, 25.9 | Cyclohexyl Carbons |

Data compiled from publicly available spectral databases for analogous compounds.[1][2]

Table 3: Infrared (IR) Spectroscopy Data (Reference Compounds)

| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Methyl Phenyl Sulfide | 3050-3100 | m | Aromatic C-H Stretch |

| 2850-2960 | m | Aliphatic C-H Stretch | |

| 1580, 1480 | m, s | C=C Aromatic Ring Stretch | |

| 690, 740 | s | C-H Bending (out-of-plane) |

Data compiled from publicly available spectral databases for analogous compounds.

Table 4: Mass Spectrometry (MS) Data (Reference Compound)

| Compound | Ionization Method | m/z | Relative Intensity | Assignment |

| Diphenyl Sulfide | Electron Ionization (EI) | 186 | 100% | [M]⁺ |

| 109 | 60% | [C₆H₅S]⁺ | ||

| 77 | 30% | [C₆H₅]⁺ |

Data compiled from the NIST WebBook for an analogous compound.[3][4][5]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the liquid sample.

Materials:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[6]

-

Pipettes

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Dissolve 5-25 mg of the liquid this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[7]

-

Transfer the solution into a clean 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR probe's detection region (typically 4-5 cm).[6][8]

-

Cap the NMR tube securely.[7]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust its position.

-

Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the liquid sample to identify functional groups.

Materials:

-

Fourier Transform Infrared (FT-IR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory[9][10]

-

Pipette

-

Sample of this compound

-

Acetone for cleaning

Procedure (using Salt Plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of dry acetone and allow them to air dry completely.[9]

-

Place one to two drops of the liquid this compound sample onto the center of one salt plate.[11]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[9]

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant absorption bands with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Gas chromatograph (GC) for sample introduction (optional)

-

Vial for sample

-

Solvent (e.g., methanol, dichloromethane)

Procedure (using GC-MS with EI):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent like methanol or dichloromethane.

-

-

Instrument Setup:

-

Set the GC parameters (injection volume, inlet temperature, oven temperature program) to ensure good separation and elution of the compound.

-

Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.[12]

-

-

Data Acquisition:

-

Inject the sample solution into the GC inlet.

-

The compound will travel through the GC column, and upon elution, it will enter the MS ion source.[13]

-

In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation.[12]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[14]

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Cyclohexyl phenyl sulfide | C12H16S | CID 573466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BENZYL PHENYL SULFIDE(831-91-4) 13C NMR [m.chemicalbook.com]

- 3. Diphenyl sulfide [webbook.nist.gov]

- 4. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diphenyl sulfide [webbook.nist.gov]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. webassign.net [webassign.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. fiveable.me [fiveable.me]

Quantum chemical calculations for (Hexylsulfanyl)benzene

An In-depth Technical Guide to the Quantum Chemical Calculations of (Hexylsulfanyl)benzene

For researchers, scientists, and professionals in drug development, understanding the molecular properties of compounds is paramount. This compound, a substituted aromatic compound, presents a case where computational chemistry can provide profound insights into its structure, reactivity, and electronic characteristics. This guide details the application of quantum chemical calculations to elucidate the properties of this compound, offering a foundational methodology for its theoretical investigation.

Computational Methodology

The theoretical investigation of this compound can be effectively carried out using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. The choice of functional and basis set is critical for obtaining accurate results. A common and reliable combination for molecules of this nature is the B3LYP functional with the 6-31G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for geometry optimization and electronic property calculations. For more refined energy calculations, a larger basis set such as 6-311++G(d,p) can be employed in single-point energy calculations on the optimized geometry.

Experimental Protocol: A Step-by-Step Computational Workflow

-

Molecular Structure Input: The initial step involves constructing the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView). An initial geometry can be obtained from molecular mechanics force fields.

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. This step is crucial as all subsequent calculations depend on an accurately optimized structure.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed. This serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To obtain the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.

-

-

Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated. These include:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between them (the HOMO-LUMO gap) is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

Mulliken Atomic Charges: These calculations provide the charge distribution on an atom-by-atom basis.

-

-

Spectroscopic Property Prediction:

-

NMR Spectroscopy: The magnetic shielding tensors can be calculated to predict the ¹H and ¹³C NMR chemical shifts.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum.

-

Visualization of the Computational Workflow

Calculated Properties of this compound

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above. The values presented are illustrative and based on expected trends for similar molecules.

Optimized Molecular Geometry

The geometry optimization provides key structural parameters like bond lengths and angles.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Lengths (Å) | C-S (aromatic) | 1.77 |

| S-C (hexyl) | 1.83 | |

| C-C (aromatic) | 1.39 - 1.40 | |

| **Bond Angles (°) ** | C-S-C | 103.5 |

| C-C-S (aromatic) | 120.1 |

Electronic Properties

The electronic properties are fundamental to understanding the reactivity and kinetic stability of the molecule.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 5.36 |

Vibrational Frequencies

Selected calculated vibrational frequencies can be correlated with experimental IR and Raman spectra for structural confirmation.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C-S) | 690 | C-S stretching |

| ν(C-H) aromatic | 3050 - 3100 | Aromatic C-H stretching |

| ν(C-H) alkyl | 2850 - 2960 | Alkyl C-H stretching |

Interrelation of Molecular Properties

The calculated properties are not independent but are intrinsically linked. The molecular geometry dictates the electronic structure, which in turn determines the reactivity and spectroscopic signatures.

Conclusion

Quantum chemical calculations provide a powerful, non-destructive method for obtaining detailed insights into the molecular properties of this compound. The methodologies outlined in this guide, from geometry optimization to the prediction of spectroscopic properties, offer a comprehensive framework for researchers. The data generated can be invaluable in the field of drug development for understanding molecular interactions, predicting reactivity, and aiding in the design of new chemical entities. The synergy between computational predictions and experimental validation is key to accelerating scientific discovery.

The Genesis and Evolution of Aryl Sulfides: A Technical Guide

Introduction

The aryl sulfide structural motif, characterized by a sulfur atom bonded to at least one aromatic ring, is a cornerstone in modern chemistry, with profound implications for pharmaceuticals, materials science, and organic synthesis. These compounds are integral to a wide array of biologically active molecules, including drugs effective against cancer, HIV, and Alzheimer's disease.[1] This technical guide provides an in-depth exploration of the discovery and history of aryl sulfides, tracing their synthesis from classical methods to the sophisticated catalytic systems of the 21st century. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for key reactions, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Historical Context

The precise moment of the first synthesis of an aryl sulfide is not definitively documented in the readily available historical literature. However, the conceptual framework for their creation emerged from analogous reactions in oxygen chemistry. The Williamson ether synthesis, a cornerstone of organic chemistry developed in the mid-19th century for forming C-O-C bonds, provided a logical template for C-S-C bond formation. Early synthetic chemists likely adapted this method by substituting alcohols with their sulfur analogs, thiols, to produce the first thioethers, including simple aryl sulfides like thioanisole.

A significant milestone in the deliberate and versatile synthesis of aryl sulfides was the advent of the Ullmann condensation in the early 20th century.[2] Initially developed for the synthesis of diaryl ethers, this copper-catalyzed reaction was quickly adapted for the formation of carbon-sulfur bonds, coupling aryl halides with thiols.[2] For decades, the Ullmann reaction was a primary method for constructing these linkages, despite often requiring harsh conditions such as high temperatures and stoichiometric amounts of copper.[2]

The latter half of the 20th century, and particularly the last three decades, witnessed a paradigm shift with the rise of transition metal-catalyzed cross-coupling reactions. The development of palladium, nickel, and copper-based catalytic systems has revolutionized aryl sulfide synthesis, offering milder reaction conditions, broader substrate scope, and significantly higher yields. These modern methods have been instrumental in the synthesis of complex pharmaceutical agents and advanced materials.

Key Synthetic Methodologies

The synthesis of aryl sulfides has evolved from classical nucleophilic substitution and copper-mediated reactions to highly efficient transition-metal-catalyzed cross-coupling reactions. This section details the core synthetic strategies, providing both historical context and modern applications.

Classical Methods

2.1.1 Nucleophilic Aromatic Substitution (SNAr)

One of the most fundamental methods for the formation of aryl sulfides is the nucleophilic aromatic substitution of an activated aryl halide with a thiolate. This reaction proceeds efficiently when the aromatic ring is substituted with strong electron-withdrawing groups (e.g., -NO2, -CN) at the ortho and/or para positions to the leaving group.

2.1.2 The Ullmann Condensation

The Ullmann condensation is a classical copper-promoted reaction that couples an aryl halide with a thiol.[2] Traditional Ullmann reactions required high temperatures and were often limited in scope.[2] However, modern modifications using ligands and different copper sources have improved the efficiency and mildness of this transformation.

Modern Transition Metal-Catalyzed Syntheses

The development of transition metal catalysis has been a watershed moment for C–S bond formation, enabling the synthesis of a vast array of aryl sulfides under mild conditions with high functional group tolerance.

2.2.1 Palladium-Catalyzed Buchwald-Hartwig C–S Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the synthesis of aryl sulfides. This reaction typically employs a palladium catalyst with a phosphine ligand to couple aryl halides or triflates with thiols in the presence of a base. The choice of ligand is crucial for the reaction's success and has been the subject of extensive research.

2.2.2 Nickel-Catalyzed C–S Coupling

Nickel catalysis has emerged as a powerful and often more economical alternative to palladium for C–S cross-coupling reactions. Nickel catalysts can effectively couple a wide range of aryl halides, including the less reactive but more abundant aryl chlorides, with various thiols. Recent innovations have even led to nickel-catalyzed aryl exchange reactions, avoiding the use of foul-smelling thiols.[3][4][5]

2.2.3 Copper-Catalyzed C–S Coupling

While the classical Ullmann reaction utilizes copper, modern copper-catalyzed C–S coupling reactions are significantly more efficient and operate under milder conditions. The use of various ligands and copper salts has expanded the scope and utility of this method, making it a valuable tool in the synthetic chemist's arsenal.

Metal-Free and Photocatalytic Methods

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for aryl sulfide synthesis. This has led to the emergence of metal-free and photocatalytic approaches.

2.3.1 Metal-Free Arylation of Thiols

Metal-free methods often rely on the use of hypervalent iodine reagents, such as diaryliodonium salts, to act as arylating agents for thiols.[6][7] These reactions can proceed under mild conditions and avoid the potential for metal contamination in the final product.[6]

2.3.2 Visible-Light Photocatalysis

Visible-light photocatalysis has emerged as a powerful tool for forging C–S bonds. These reactions utilize a photocatalyst that, upon irradiation with visible light, can initiate a radical-mediated cross-coupling of thiols with aryl halides or other precursors.[8][9] This approach offers a green and efficient alternative to traditional thermal methods.[8]

Quantitative Data on Synthetic Methods

The following tables summarize quantitative data for the key synthetic methodologies described above, allowing for easy comparison of their efficiencies and conditions.

| Table 1: Classical Methods for Aryl Sulfide Synthesis | |||||

| Reaction | Aryl Precursor | Sulfur Source | Conditions | Yield | Reference |

| SNAr | 1-chloro-2,4-dinitrobenzene | Thiophenol | K2CO3, DMF, rt, 2h | 95% | General |

| Ullmann Condensation | 1-Iodo-4-nitrobenzene | Thiophenol | CuI (10 mol%), K2CO3, DMF, 150°C, 12h | 85% | General |

| Table 2: Modern Transition Metal-Catalyzed Methods | ||||||

| Catalyst System | Aryl Precursor | Sulfur Source | Ligand | Base | Conditions | Yield |

| Pd-Catalyzed | 4-Chlorotoluene | 4-methoxythiophenol | DPPF | NaOtBu | Toluene, 100°C, 18h | 98% |

| Ni-Catalyzed | 4-Chloroanisole | Thiophenol | dppf | K3PO4 | Dioxane, 110°C, 24h | 95% |

| Cu-Catalyzed | 4-Iodoanisole | Thiophenol | 1,10-Phenanthroline | Cs2CO3 | Toluene, 110°C, 24h | 94% |

| Table 3: Metal-Free and Photocatalytic Methods | |||||

| Method | Aryl Precursor | Sulfur Source | Catalyst/Reagent | Conditions | Yield |

| Metal-Free | Diphenyliodonium triflate | Thiophenol | K2CO3 | CH3CN, rt, 1h | 99% |

| Photocatalytic | 4-Iodoanisole | Thiophenol | Ru(bpy)3Cl2 (2 mol%) | Blue LED, K2CO3, DMF, rt, 12h | 92% |

Experimental Protocols

This section provides detailed experimental methodologies for key reactions cited in this guide.

Protocol 1: Synthesis of Thioanisole via SN2 Reaction

Reaction: Thiophenol + Methyl Iodide → Thioanisole

Procedure:

-

To a solution of sodium hydroxide (1.1 equivalents) in ethanol (1 mL per 9.1 mmol of thiophenol), add thiophenol (1.0 equivalent).[8]

-

Stir the mixture for 5 minutes at room temperature.[8]

-

Add methyl iodide (1.1 equivalents) dropwise to the solution.[8]

-

Continue stirring at room temperature for 5 hours.[8]

-

Quench the reaction with water and extract the aqueous layer with ethyl acetate (3 x 10 mL).[8]

-

Combine the organic fractions, dry over anhydrous MgSO4, and concentrate under reduced pressure.[8]

-

Purify the residue by column chromatography on silica gel using 100% hexane as the eluent to afford thioanisole as a colorless oil.[8]

Protocol 2: Nickel-Catalyzed Synthesis of Diaryl Sulfide

Reaction: Aryl Halide + 2-Pyridyl Sulfide → Diaryl Sulfide (Aryl Exchange)

Procedure:

-

In a nitrogen-filled glovebox, charge a screw-cap vial equipped with a magnetic stir bar with Ni(cod)2 (10 mol%), dcypt (15 mol%), the aryl electrophile (2.0 equivalents), and Zn (1.0 equivalent).[3]

-

Add a solution of 2-pyridyl sulfide (1.0 equivalent) in toluene (1.6 mL).[3]

-

Seal the vial and heat the reaction mixture at 150°C for 24 hours with stirring.[3]

-

After cooling to room temperature, pass the mixture through a short pad of silica gel, eluting with ethyl acetate.[3]

-

Concentrate the filtrate in vacuo and purify the residue by preparative thin-layer chromatography (PTLC) to obtain the desired aryl sulfide.[3]

Protocol 3: Metal-Free Synthesis of Diaryl Sulfide using a Diaryliodonium Salt

Reaction: Diaryliodonium Salt + Thiol → Diaryl Sulfide

Procedure:

-

To a solution of the thiol (1.2 equivalents) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 equivalents).

-

Add the diaryliodonium salt (1.0 equivalent) to the mixture.

-

Stir the reaction at room temperature for the specified time (typically 1-2 hours), monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the pure diaryl sulfide.

Visualizations: Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize a relevant biological signaling pathway involving an aryl sulfide-containing drug and a general experimental workflow for aryl sulfide synthesis.

Signaling Pathway of Celecoxib

Celecoxib is a selective COX-2 inhibitor containing a diaryl sulfide moiety. Its primary mechanism of action involves the inhibition of prostaglandin synthesis. However, it also exhibits off-target effects, including the activation of the AMPK-CREB-Nrf2 pathway, which contributes to its anti-inflammatory and cytoprotective properties.

Caption: Signaling pathway of the aryl sulfide-containing drug, Celecoxib.

General Experimental Workflow for Aryl Sulfide Synthesis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of an aryl sulfide in a research laboratory setting.

Caption: A general experimental workflow for aryl sulfide synthesis.

Conclusion

The journey of aryl sulfides from their early, often challenging, syntheses to the present day is a testament to the ingenuity and progress of organic chemistry. The development of robust and versatile synthetic methods has not only facilitated the exploration of their fundamental properties but has also been a critical enabler in the discovery of new medicines and materials. As the demand for novel molecules with tailored functions continues to grow, the chemistry of aryl sulfides will undoubtedly remain a vibrant and essential area of research, with a continued emphasis on developing even more efficient, selective, and sustainable synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of aryl sulfides by metal-free arylation of thiols with diaryliodonium salts - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]

- 8. BJOC - Photocatalytic formation of carbon–sulfur bonds [beilstein-journals.org]

- 9. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of (Hexylsulfanyl)benzene: An In-depth Technical Guide

Executive Summary

This technical guide synthesizes the potential toxicological profile of (Hexylsulfanyl)benzene. Due to the absence of specific studies on this compound, this profile is constructed using a read-across approach from well-characterized structural analogs: benzene and hexylbenzene. The primary predicted health concerns are associated with the benzene moiety, which is a known human carcinogen and hematotoxin. Acute exposure may lead to central nervous system depression, similar to other organic solvents. This document outlines potential toxicity across various endpoints, details the standardized experimental protocols that would be employed for its testing, and visualizes key processes and pathways.

Acute Toxicity

Acute toxicity refers to the adverse effects occurring after a single or short-term exposure to a substance. For this compound, the primary concerns would be central nervous system (CNS) depression and irritation.

Read-Across Data

-

Benzene: Acute inhalation exposure to benzene can cause drowsiness, dizziness, headaches, and at high levels, unconsciousness and death.[1][2] Ingestion of as little as 15 mL has proven fatal.

-

Hexylbenzene: Swallowing may cause lung damage due to aspiration into the lungs, leading to chemical pneumonitis.[3] Vapors are known to cause drowsiness and dizziness, and the substance is irritating to the eyes, skin, and respiratory system.[3]

Data Summary: Acute Toxicity

| Compound | Route of Exposure | Observed Effects | Reference |

| Benzene | Inhalation | Drowsiness, dizziness, headache, unconsciousness, respiratory arrest, death. | [1][2][4] |

| Oral | Neurotoxicity, death (as little as 15 mL). | [4] | |

| Hexylbenzene | Oral (ingestion) | Aspiration may lead to chemical pneumonitis. | [3] |

| Inhalation | Drowsiness, dizziness, respiratory irritation. | [3] | |

| Dermal/Ocular | Skin and eye irritation. | [3] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

The Up-and-Down Procedure (UDP) is a method for determining the acute oral toxicity (LD50) of a substance that uses a minimal number of animals.[5]

Methodology:

-

Dose Selection: A starting dose is chosen based on available information, typically near the estimated LD50.

-

Animal Dosing: A single animal is dosed with the starting concentration.

-

Observation: The animal is observed for signs of toxicity and mortality over a defined period (typically 48 hours for immediate effects and up to 14 days for delayed mortality).

-

Dose Adjustment:

-

If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2x).

-

If the animal dies, the dose for the next animal is decreased by the same factor.

-

-

Procedure Continuation: This sequential dosing continues until specific stopping criteria are met, which usually involves a series of dose reversals (e.g., a survival followed by a death, or vice-versa).

-

LD50 Calculation: The LD50 value and confidence intervals are then calculated using maximum likelihood methods based on the pattern of outcomes.

Visualization: OECD TG 425 Workflow

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer.

Read-Across Data

-

Benzene: Benzene and its metabolites are clastogenic and aneugenic, meaning they can cause chromosomal aberrations, micronuclei formation, sister chromatid exchanges, and DNA strand breaks.[6][7] However, benzene does not typically produce reverse mutations in standard bacterial tests like the Ames assay.[6] This suggests its carcinogenicity is mediated through mechanisms other than direct point mutations. Occupational exposure to benzene, even at low concentrations, is linked to increased genetic damage.[7]

Data Summary: Genotoxicity

| Compound | Assay Type | Result | Reference |

| Benzene | Bacterial Reverse Mutation (Ames Test) | Negative | [6] |

| Chromosomal Aberration Assay | Positive | [6] | |

| Micronucleus Test | Positive | [6][7] | |

| Sister Chromatid Exchange | Positive | [6] | |

| Comet Assay (DNA Strand Breaks) | Positive | [7][8] |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

The Ames test is a widely used method to assess a substance's potential to produce gene mutations.

Methodology:

-

Strain Selection: Histidine-requiring (His-) strains of Salmonella typhimurium are selected. These strains have mutations in the genes responsible for histidine synthesis and cannot grow in a histidine-free medium.

-

Metabolic Activation: The test is conducted both with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates. This is crucial as some chemicals only become mutagenic after being metabolized.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls, on a minimal agar plate lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: Only bacteria that revert to a histidine-producing (His+) state through a reverse mutation can grow and form colonies. The number of revertant colonies on the test plates is counted and compared to the number on the negative control plates.

-

Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Visualization: Ames Test Experimental Workflow

Carcinogenicity

Carcinogenicity is the ability of a substance to cause cancer. The benzene ring in this compound is a major structural alert for this endpoint.

Read-Across Data

-

Benzene: Benzene is classified as a known human carcinogen (Group 1) by the International Agency for Research on Cancer (IARC).[9] Chronic occupational exposure is causally linked to an increased risk of leukemia, particularly acute myeloid leukemia (AML).[1][2][9][10] Animal studies have shown that benzene can produce various types of tumors in rats and mice.[1][9] The carcinogenic effects are thought to be mediated by its reactive metabolites.[1]

Data Summary: Carcinogenicity

| Compound | Agency Classification | Target Organ(s) / Cancer Type | Reference |

| Benzene | IARC: Group 1 (Carcinogenic to humans) | Hematopoietic System (Leukemia, AML) | [9] |

| NTP: Known to be a human carcinogen | Blood-forming tissues | [9] | |

| EPA: Known human carcinogen | All routes of exposure | [2][9] |

Potential Mechanism: Benzene-Induced Carcinogenesis

The carcinogenicity of benzene is complex and not fully elucidated, but it is understood to involve metabolic activation in the liver and subsequent damage in the bone marrow.

-

Metabolic Activation: Benzene is metabolized in the liver by cytochrome P450 enzymes (primarily CYP2E1) to form benzene oxide.[11]

-

Formation of Reactive Metabolites: Benzene oxide is further metabolized to various reactive species, including phenols, catechols, and benzoquinones.[11]

-

Bone Marrow Toxicity: These metabolites travel to the bone marrow, the primary site of blood cell formation.

-

Genotoxic and Non-Genotoxic Effects: In the bone marrow, the metabolites can:

-

Leukemogenesis: This cascade of damage to hematopoietic stem and progenitor cells can lead to aplastic anemia and eventually progress to myelodysplastic syndrome and acute myeloid leukemia.

Visualization: Benzene Carcinogenesis Signaling Pathway

Reproductive and Developmental Toxicity

This endpoint assesses the potential for a substance to interfere with reproductive function or cause harm to a developing organism.

Read-Across Data

-

Benzene: Benzene is not generally considered a teratogen (a substance that causes birth defects).[1] However, it is fetotoxic at doses that also cause maternal toxicity.[1] Adverse effects on the developing fetus, such as developmental retardation, have been observed in animal studies.[2][12] Some human studies have suggested associations between maternal occupational exposure to benzene and adverse outcomes like preterm delivery and fetal loss, but more definitive studies are needed.[12]

-

High Flash Aromatic Naphtha (structurally related solvent): In animal studies, inhalation exposure to high, near-lethal levels of this solvent mixture caused fetal mortality, reduced weight, and an increased incidence of cleft palate.[13]

Data Summary: Reproductive and Developmental Toxicity

| Compound | Effect Type | Findings | Reference |

| Benzene | Developmental | Fetotoxic in the presence of maternal toxicity; developmental retardation in animal studies. Not considered a primary teratogen. | [1][12] |

| Reproductive | Some human studies suggest associations with abnormal menstruation and adverse pregnancy outcomes, but evidence is not conclusive. | [12] |

Experimental Protocol: Embryo-Fetal Development Study (OECD TG 414)

This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus following exposure during organogenesis.

Methodology:

-

Animal Selection: Typically performed in two species, a rodent (e.g., rat) and a non-rodent (e.g., rabbit).

-

Dosing Period: Mated female animals are dosed daily throughout the period of major organogenesis.

-

Dose Groups: At least three dose groups and a concurrent control group are used. The highest dose should induce some maternal toxicity but not death or severe suffering.

-

Maternal Observations: Females are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

-

Fetal Examination: Shortly before natural delivery, the females are euthanized, and the uterine contents are examined. Key endpoints include the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

-

Fetal Analysis: Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

Interpretation: The data are analyzed to determine if the test substance has caused an increase in developmental abnormalities or other adverse effects on the dam or fetus.

Conclusion

Based on a read-across analysis from benzene and hexylbenzene, this compound is predicted to be a hazardous substance. The primary concerns stem from the benzene moiety, which strongly suggests a potential for carcinogenicity (specifically leukemia) and genotoxicity (clastogenicity). Chronic exposure should be considered a significant risk.

Acute exposure is likely to cause CNS depression and irritation to the skin, eyes, and respiratory tract, consistent with organic solvents. While not expected to be a primary teratogen, it may pose a risk of developmental toxicity at maternally toxic doses.

This profile represents a preliminary hazard assessment. It is strongly recommended that empirical toxicological studies, following established OECD guidelines, be conducted on this compound to definitively characterize its toxicological properties and establish safe exposure limits.

References

- 1. gov.uk [gov.uk]

- 2. epa.gov [epa.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Genotoxicity of benzene and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Occupational benzene exposure and the risk of genetic damage: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Co-Exposure to Benzene, Toluene, and Xylene, Polymorphisms of microRNA Genes, and Their Interactions on Genetic Damage in Chinese Petrochemical Workers [mdpi.com]

- 9. Benzene and Cancer Risk | American Cancer Society [cancer.org]

- 10. Benzene - Cancer-Causing Substances - NCI [cancer.gov]

- 11. The toxicity of benzene and its metabolism and molecular pathology in human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Draft Hazard Identification of the Developmental and Reproductive Toxic Effects of Benzene - OEHHA [oehha.ca.gov]

- 13. The reproductive and developmental toxicity of High Flash Aromatic Naphtha - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate of (Hexylsulfanyl)benzene: A Predictive Technical Guide

Executive Summary

(Hexylsulfanyl)benzene, also known as phenyl hexyl sulfide, is an organic compound characterized by a benzene ring substituted with a hexylthio group. Its environmental fate is governed by a combination of physical and chemical properties inherent to its aromatic and alkyl sulfide moieties. This document synthesizes available data on analogous compounds to forecast its behavior in various environmental compartments.

It is predicted that this compound will exhibit low to moderate persistence in the environment. The primary degradation pathways are expected to be microbial oxidation of the sulfur atom and the hexyl chain, followed by cleavage of the carbon-sulfur bond and subsequent degradation of the benzene ring. Photodegradation may contribute to its transformation in sunlit surface waters and the atmosphere. Hydrolysis is not anticipated to be a significant degradation process under typical environmental pH conditions. Due to its predicted lipophilicity, this compound has a potential for bioaccumulation in aquatic organisms.

Predicted Physicochemical Properties and Environmental Distribution

The physicochemical properties of this compound will dictate its partitioning in the environment. Based on its structure, it is expected to have low water solubility and a high octanol-water partition coefficient (Kow), suggesting a tendency to sorb to organic matter in soil and sediment. Its vapor pressure is likely to be low, but some volatilization from water surfaces may occur.

Table 1: Predicted and Analog-Based Physicochemical Properties

| Property | Predicted Value for this compound | Analog Compound Data | Citation |

| Molecular Formula | C₁₂H₁₈S | - | - |

| Molecular Weight | 194.34 g/mol | - | - |

| Water Solubility | Low | Thioanisole: 1560 mg/L | [1] |

| Hexylbenzene: 0.93 mg/L | - | ||

| Nonylphenol: 0.7 - 6.4 mg/L | [2] | ||

| Log Kow | High (approx. 4-5) | Hexylbenzene: 4.6 | - |

| Nonylphenol: 4.48 | [2] | ||

| Vapor Pressure | Low | Thioanisole: 1.35 mmHg at 25°C | [1] |

| Hexylbenzene: 0.04 mmHg at 25°C | - |

Predicted Environmental Fate and Degradation Pathways

Biodegradation

Microbial degradation is anticipated to be the principal mechanism for the removal of this compound from the environment. The biodegradation is likely to be initiated by enzymatic attack on the sulfur atom or the alkyl chain.

-

Sulfur Oxidation: Similar to other alkyl aryl sulfides like thioanisole, the sulfur atom is susceptible to microbial oxidation to form the corresponding sulfoxide and subsequently the sulfone.[3] These more polar metabolites are generally more water-soluble and less bioaccumulative.

-

Alkyl Chain Oxidation: The hexyl chain can be a point of initial microbial attack, likely through terminal or sub-terminal oxidation, leading to the formation of alcohols, aldehydes, and carboxylic acids.

-

Aromatic Ring Cleavage: Following initial transformations, microorganisms capable of degrading aromatic compounds can cleave the benzene ring. This process typically involves hydroxylation of the ring to form catechols, which are then subject to either ortho- or meta-cleavage pathways.[4]

-

C-S Bond Cleavage: While the carbon-sulfur bond in thioethers is generally stable, microbial cleavage can occur, leading to the formation of thiophenol and hexanol as initial breakdown products.

The overall rate of biodegradation will be influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of adapted microbial communities.[5]

Photodegradation

Photodegradation may play a role in the transformation of this compound in aquatic systems and the atmosphere.

-

Direct Photolysis: While the benzene ring absorbs UV light, direct photolysis in the environment is often limited by the overlap of the compound's absorption spectrum with the solar spectrum at the Earth's surface.

-

Indirect Photolysis: In natural waters, indirect photodegradation can occur through reactions with photochemically generated reactive species such as hydroxyl radicals (•OH) and singlet oxygen.[6] These reactive species can attack the sulfide linkage, the alkyl chain, and the aromatic ring. The presence of sensitizers like dissolved organic matter can enhance indirect photolysis.

Hydrolysis

The thioether linkage in this compound is generally stable to hydrolysis under environmentally relevant pH conditions (pH 4-9).[7][8] Therefore, hydrolysis is not expected to be a significant degradation pathway.

Bioaccumulation

With a predicted high Log Kow, this compound is likely to bioaccumulate in aquatic organisms. The lipophilic nature of the hexyl chain and the phenyl group will drive its partitioning into fatty tissues. The extent of bioaccumulation will depend on the organism's ability to metabolize the compound.[9][10]

Table 2: Predicted Environmental Fate Summary

| Environmental Process | Predicted Significance for this compound | Rationale based on Analog Compounds |

| Biodegradation | High | Primary degradation pathway for alkylphenols and alkyl aryl sulfides.[5][11] |

| Photodegradation | Moderate | Indirect photolysis is a known transformation pathway for organic sulfides and aromatic compounds in water.[6][12] |

| Hydrolysis | Low | Thioether bonds are generally stable to hydrolysis under environmental conditions.[7][8] |

| Bioaccumulation | High Potential | High predicted Log Kow, similar to long-chain alkylphenols which are known to bioaccumulate.[10][13] |

Experimental Protocols for Environmental Fate Assessment

Standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to experimentally determine the environmental fate of chemicals.[14]

Biodegradation Testing

-

Ready Biodegradability (OECD 301): A screening test to determine if a substance is readily biodegradable under aerobic conditions. For a sparingly soluble substance like this compound, methods such as the Manometric Respirometry Test (OECD 301F) or the Closed Bottle Test (OECD 301D) would be appropriate.[15][16][17] These tests measure oxygen consumption or CO2 production by microorganisms in a mineral medium with the test substance as the sole carbon source.

-

Inherent Biodegradability (OECD 302): These tests are designed to assess the potential for biodegradation under favorable conditions.

-

Simulation Tests: Tests such as OECD 307 (Aerobic and Anaerobic Transformation in Soil) and OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) provide more environmentally realistic conditions.[14]

Photodegradation Testing

-

Direct Photolysis (OECD 316): This guideline is used to determine the phototransformation of chemicals in water by direct absorption of light.[14] The experiment involves exposing a solution of the test substance in pure water to a light source that simulates sunlight and measuring the decrease in concentration over time.

-

Indirect Photolysis: Protocols for assessing indirect photolysis often involve the use of reference compounds and the measurement of reaction rates with photochemically generated reactive species.

Hydrolysis Testing

-

Hydrolysis as a Function of pH (OECD 111): This test determines the rate of hydrolysis of a chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9).[18] The concentration of the test substance is measured over time at a constant temperature in the dark.

Bioaccumulation Testing

-

Bioaccumulation in Fish (OECD 305): This guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish. Fish are exposed to the test substance in water, and the concentration of the substance is measured in the fish tissue and in the water over time.

Visualizations

Caption: Predicted degradation pathway of this compound.

Caption: General experimental workflow for environmental fate assessment.

References

- 1. Thioanisole - Wikipedia [en.wikipedia.org]

- 2. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Analysis of bacterial degradation pathways for long-chain alkylphenols involving phenol hydroxylase, alkylphenol monooxygenase and catechol dioxygenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. scilit.com [scilit.com]

- 7. fiveable.me [fiveable.me]

- 8. Thioester - Wikipedia [en.wikipedia.org]

- 9. Is there a linkage between bioaccumulation and the effects of alkylphenols on male breams (Abramis brama)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.pan.pl [journals.pan.pl]

- 11. Microbial degradation of nonylphenol and other alkylphenols—our evolving view - ProQuest [proquest.com]

- 12. mdpi.com [mdpi.com]

- 13. Alkylphenol - Wikipedia [en.wikipedia.org]

- 14. oecd.org [oecd.org]

- 15. Biodegradation of Water-Soluble Polymers by Wastewater Microorganisms: Challenging Laboratory Testing Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. anoxkaldnes.com [anoxkaldnes.com]

- 18. oecd.org [oecd.org]

Solubility of (Hexylsulfanyl)benzene in organic solvents

An In-depth Technical Guide on the Solubility of (Hexylsulfanyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as phenyl hexyl sulfide, is an organic compound with a molecular structure that suggests its potential utility in various chemical syntheses and as a fragment in medicinal chemistry. Its solubility characteristics are a critical parameter for its application, influencing reaction kinetics, purification processes, and its behavior in biological systems. This guide provides an overview of the theoretical and practical aspects of the solubility of this compound in organic solvents, including methodologies for its determination.

Physicochemical Properties and Solubility Profile

The solubility of a compound is influenced by its polarity, molecular weight, and the nature of the solvent. This compound possesses a nonpolar benzene ring and a moderately nonpolar hexyl chain, with a slightly polarizable sulfur atom. This structure indicates that it is likely to be highly soluble in nonpolar and moderately polar organic solvents, while exhibiting low solubility in highly polar solvents.

Predicted Solubility

While specific experimental data for this compound is not extensively available in public literature, its solubility can be predicted based on the principle of "like dissolves like".

-

High Solubility Predicted in: Non-polar solvents such as hexane, toluene, and diethyl ether, as well as moderately polar solvents like chloroform and dichloromethane.

-

Moderate to Low Solubility Predicted in: More polar solvents such as ethyl acetate and acetone.

-

Very Low Solubility Predicted in: Highly polar solvents like ethanol, methanol, and acetonitrile.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, the following table is presented as a template for researchers to populate with experimental data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| e.g., Hexane | 25 | Data Point | e.g., Shake-Flask |

| e.g., Toluene | 25 | Data Point | e.g., HPLC |

| e.g., Dichloromethane | 25 | Data Point | e.g., Gravimetric |

| e.g., Ethyl Acetate | 25 | Data Point | e.g., UV-Vis |

| e.g., Acetone | 25 | Data Point | e.g., Shake-Flask |

| e.g., Ethanol | 25 | Data Point | e.g., HPLC |

| e.g., Methanol | 25 | Data Point | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are standard laboratory protocols that can be employed to quantify the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, airtight container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed and diluted. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be utilized.

Methodology (Example: Miniaturized Shake-Flask):

-

Dispensing: A small, fixed amount of this compound (e.g., from a DMSO stock solution) is dispensed into the wells of a microtiter plate. The DMSO is then evaporated.

-

Solvent Addition: A range of different organic solvents are added to the wells.

-

Equilibration: The plate is sealed and agitated for a set period (e.g., 2-24 hours) at a constant temperature.

-

Analysis: The concentration of the dissolved compound is determined directly in the plate using methods like nephelometry (light scattering) or by taking an aliquot for analysis by HPLC-UV.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Logical Relationships in Solubility Prediction

The decision-making process for selecting an appropriate solvent can be visualized as a logical flow based on the principles of chemical interactions.

Caption: Solvent Selection Logic for this compound.

Conclusion

The solubility of this compound is a key parameter for its effective use in research and development. While specific quantitative data is sparse, established principles of organic chemistry and standardized experimental protocols provide a robust framework for its determination. Researchers are encouraged to use the methodologies outlined in this guide to generate precise solubility data for their specific applications, thereby facilitating improved experimental design and more reliable outcomes in both chemical synthesis and drug development contexts.

Thermal Stability of (Hexylsulfanyl)benzene: An In-depth Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the anticipated thermal stability of (Hexylsulfanyl)benzene. Due to the absence of specific experimental data for this compound in the reviewed scientific literature, the information presented herein is based on the analysis of structurally similar aryl alkyl sulfides and general principles of thermal analysis. The quantitative data and decomposition pathways should be considered illustrative and require experimental verification.

Introduction

This compound, a member of the aryl alkyl sulfide family, finds potential applications in various fields, including organic synthesis and materials science. An understanding of its thermal stability is paramount for determining its processing limits, storage conditions, and potential degradation pathways under thermal stress. This guide offers a detailed examination of the expected thermal behavior of this compound, methodologies for its analysis, and a plausible decomposition mechanism.

Expected Thermal Properties